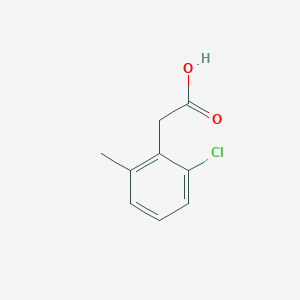

2-(2-Chloro-6-methylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(2-chloro-6-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFNRCKKXLLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of 2-(2-Chloro-6-methylphenyl)acetic acid in the Synthesis of Diclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation.[1] Its synthesis is a topic of significant interest in the pharmaceutical industry, with various routes developed to optimize yield, purity, and cost-effectiveness. A pivotal intermediate in several of these synthetic pathways is 2-(2-Chloro-6-methylphenyl)acetic acid. This technical guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent conversion to Diclofenac. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and discuss the critical parameters that influence the efficiency and outcome of the synthesis.

Introduction: The Significance of Phenylacetic Acid Derivatives in NSAID Synthesis

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, belongs to the phenylacetic acid class of NSAIDs.[2] The structural characteristics of the molecule, particularly the phenylacetic acid group and the twisted conformation of the dichlorophenyl ring, are crucial for its potent inhibitory activity against cyclooxygenase (COX) enzymes.[1][2] The synthesis of such a molecule necessitates a robust and efficient strategy, often revolving around the formation of key intermediates that can be readily converted to the final active pharmaceutical ingredient (API). This compound serves as a vital building block in this process, providing the core phenylacetic acid moiety onto which the characteristic 2,6-dichloroaniline group is introduced.

Synthesis of the Key Intermediate: this compound

The industrial production of this compound is a critical first step in many Diclofenac synthesis campaigns. A common and effective method involves the carbonylation of 2-chloro-6-methylbenzyl chloride.

Mechanistic Insights into Carbonylation

The carbonylation reaction introduces a carboxylic acid group onto the benzyl chloride derivative. This transformation is typically catalyzed by a transition metal complex, often palladium-based. The catalytic cycle is thought to involve the oxidative addition of the benzyl chloride to the metal center, followed by CO insertion and subsequent reductive elimination to yield the acyl-metal complex. Hydrolysis of this complex then liberates the desired carboxylic acid. The choice of catalyst, ligands, and reaction conditions is paramount to achieving high yields and selectivity.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

2-Chloro-6-methylbenzyl chloride

-

Carbon monoxide (CO) gas

-

Palladium catalyst (e.g., Bistriphenylphosphine palladium dichloride)

-

Phase-transfer catalyst (e.g., Tetraethylammonium chloride)

-

Solvent (e.g., Xylene)

-

Aqueous base (e.g., Sodium hydroxide solution)

-

Hydrochloric acid (for acidification)

Procedure:

-

A high-pressure reactor is charged with 2-chloro-6-methylbenzyl chloride, the palladium catalyst, the phase-transfer catalyst, and the solvent.

-

The reactor is sealed and purged with an inert gas, such as nitrogen.

-

The reactor is then pressurized with carbon monoxide to the desired pressure.

-

The reaction mixture is heated to the optimal temperature with vigorous stirring.

-

The reaction is monitored for the consumption of the starting material.

-

Upon completion, the reactor is cooled, and the excess CO pressure is carefully released.

-

The reaction mixture is transferred to a separation funnel, and the organic layer is washed with water.

-

The aqueous layer, containing the sodium salt of the product, is collected and acidified with hydrochloric acid to precipitate the this compound.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

Table 1: Typical Reaction Parameters for the Carbonylation of 2-Chloro-6-methylbenzyl chloride

| Parameter | Value | Reference |

| Catalyst | Bistriphenylphosphine palladium dichloride | [3] |

| Solvent | Xylene | [3] |

| Phase-transfer catalyst | Tetraethylammonium chloride | [3] |

| Base | Sodium hydroxide | [3] |

| CO Pressure | 1.5 MPa | [3] |

| Temperature | 80 °C | [3] |

| Reaction Time | 20 hours | [3] |

| Yield | Up to 95% | [3] |

Conversion of this compound to Diclofenac

The transformation of this compound into Diclofenac is the final and most critical step in this synthetic route. This is typically achieved through an amination reaction with 2,6-dichloroaniline.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a well-established method for the formation of carbon-nitrogen bonds.[4] In the context of Diclofenac synthesis, this reaction involves the copper-catalyzed coupling of this compound with 2,6-dichloroaniline.[5] The reaction generally requires high temperatures and a polar aprotic solvent.[4]

Mechanistic Considerations of the Ullmann Condensation

The mechanism of the Ullmann condensation is complex and still a subject of some debate. However, it is generally accepted to involve the formation of a copper(I) salt of the carboxylic acid, which then undergoes oxidative addition with the 2,6-dichloroaniline. Reductive elimination from the resulting copper(III) intermediate then yields the desired Diclofenac. The choice of copper catalyst (e.g., CuI, CuBr2) and ligand can significantly impact the reaction's efficiency.[5]

Experimental Protocol: Synthesis of Diclofenac via Ullmann Condensation

The following protocol outlines a general procedure for the synthesis of Diclofenac from this compound.

Materials:

-

This compound

-

2,6-dichloroaniline

-

Copper catalyst (e.g., CuI)

-

Ligand (e.g., D-glucosamine hydrochloride)

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for conversion to sodium salt)

Procedure:

-

A reaction vessel is charged with this compound, 2,6-dichloroaniline, the copper catalyst, the ligand, the base, and the solvent.

-

The mixture is heated under an inert atmosphere with stirring for several hours.

-

The progress of the reaction is monitored by a suitable analytical technique, such as HPLC.[6]

-

Once the reaction is complete, the mixture is cooled and diluted with water.

-

The aqueous solution is acidified with hydrochloric acid to precipitate the crude Diclofenac acid.

-

The crude product is collected by filtration and purified, for example, by recrystallization.

-

To obtain the more commonly used sodium salt, the purified Diclofenac acid is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of sodium hydroxide.[5]

-

The resulting Diclofenac sodium is then isolated by evaporation of the solvent or by precipitation.

Table 2: Representative Reaction Conditions for the Ullmann Condensation

| Parameter | Value | Reference |

| Reactant A | o-chlorophenylacetic acid | [5] |

| Reactant B | 2,6-dichloroaniline | [5] |

| Catalyst | CuI | [5] |

| Ligand | D-glucosamine hydrochloride | [5] |

| Base | K2CO3 | [5] |

| Solvent | DMF | [5] |

| Molar Ratio (A:B:Cat:Ligand:Base) | 1:1:0.02-0.2:0.02-0.2:1-3 | [5] |

| Yield (Diclofenac Sodium) | >90% (two steps) | [5] |

Alternative Synthetic Strategies and the Centrality of the Intermediate

While the Ullmann condensation is a prominent method, other synthetic routes to Diclofenac exist. Some methods involve the initial formation of 2,6-dichlorodiphenylamine, which is then subjected to acylation, cyclization, and hydrolysis to yield Diclofenac.[2] Another approach involves the Chapman rearrangement.[7] However, many of these alternative pathways are more complex and may result in lower overall yields. The synthesis via the this compound intermediate remains a highly viable and efficient option, particularly for large-scale industrial production.

Quality Control and Impurity Profiling

As with any pharmaceutical synthesis, rigorous quality control is essential to ensure the purity and safety of the final product. The synthesis of Diclofenac can potentially lead to the formation of impurities, such as unreacted starting materials or byproducts of side reactions.[6] For instance, an important impurity to monitor is 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one. High-performance liquid chromatography (HPLC) is a commonly used analytical technique for the detection and quantification of Diclofenac and its potential impurities.[6]

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the widely used NSAID, Diclofenac. Its efficient synthesis, typically via carbonylation of the corresponding benzyl chloride, sets the stage for the final coupling reaction with 2,6-dichloroaniline. The Ullmann condensation provides a robust and high-yielding method for this crucial C-N bond formation. Understanding the mechanistic details and optimizing the reaction conditions for both the synthesis of the intermediate and its conversion to Diclofenac are key to a successful and economically viable manufacturing process. This technical guide has provided a comprehensive overview of these critical steps, offering valuable insights for researchers and professionals in the field of drug development and manufacturing.

Visualizations

Caption: Conversion of the intermediate to Diclofenac via Ullmann Condensation.

References

- DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. (2025).

- A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. (2008). Drug Metabolism and Disposition.

- Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw M

- 2-Chlorophenylacetic acid synthesis. (n.d.). ChemicalBook.

- Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. (2023). MDPI.

- Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. (n.d.). DergiPark.

- Method of synthesizing diclofenac sodium. (2020).

- 2-(2-(2,6-dichlorophenylamino) phenyl)acetic acid (Diclofenac sodium). (n.d.).

- Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. (2024). PMC.

- Ullmann condens

- Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per interna. (n.d.).

- THE TECHNOLOGY BASIS OF DICLOFENAC SUBSTANCE PRODUCTION. (n.d.). Lviv Polytechnic National University Institutional Repository.

- Method for synthesizing diclofenac sodium. (n.d.).

- An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]

- 6. repository.brieflands.com [repository.brieflands.com]

- 7. US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents [patents.google.com]

Topic: pKa Values and Ionization Behavior of 2-(2-Chloro-6-methylphenyl)acetic acid

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH, profoundly influencing its solubility, permeability, and ultimately, its biological activity. This guide provides a comprehensive analysis of 2-(2-Chloro-6-methylphenyl)acetic acid, a molecule of interest in synthetic and medicinal chemistry. In the absence of readily available experimental data, this document outlines the theoretical principles for estimating its pKa based on structural analogy and substituent effects. Furthermore, it presents a rigorous, field-proven protocol for the experimental determination of pKa using potentiometric titration, specifically adapted for compounds with limited aqueous solubility. The guide culminates in a discussion of the molecule's ionization behavior, providing researchers with the fundamental knowledge required for its effective application in further studies.

Introduction: The Critical Role of pKa

This compound belongs to the class of phenylacetic acids, structures that are scaffolds for numerous biologically active compounds. The molecule's behavior in an aqueous environment is dictated by the acidic proton of its carboxylic acid moiety. The propensity of this proton to dissociate is quantified by the pKa value.

For drug development professionals, understanding the pKa is not merely an academic exercise; it is fundamental to predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1] A molecule's charge state affects its ability to cross biological membranes, bind to target proteins, and its overall solubility. Therefore, the precise determination of the pKa for this compound is a foundational step in its characterization.

Theoretical Framework and pKa Estimation

The ionization of a weak acid (HA) like this compound in water is described by the following equilibrium:

HA ⇌ H⁺ + A⁻

The acid dissociation constant, Ka, is the equilibrium constant for this reaction, and its negative logarithm is the pKa. The relationship between pH, pKa, and the ratio of the deprotonated (A⁻) to protonated (HA) forms is defined by the Henderson-Hasselbalch equation.[2][3][4]

pH = pKa + log₁₀([A⁻]/[HA])

This equation illustrates that when the concentrations of the protonated and deprotonated species are equal ([A⁻]/[HA] = 1), the pH of the solution is equal to the pKa of the compound.[5]

Substituent Effects on Acidity

A precise experimental pKa for this compound is not widely reported. However, we can formulate a robust estimate by analyzing its structure relative to the parent compound, phenylacetic acid.

-

Parent Compound: Phenylacetic acid has a well-established pKa of approximately 4.31.[6][7]

-

Electron-Withdrawing Groups (-I Effect): The chlorine atom at the ortho-position is strongly electronegative. It exerts a powerful inductive electron-withdrawing effect (-I effect), pulling electron density from the carboxylic acid group.[8][9] This stabilizes the resulting carboxylate anion (A⁻) upon deprotonation, thereby increasing the acid's strength and lowering its pKa.[8] For comparison, 2-chlorobutanoic acid (pKa = 2.86) is significantly more acidic than butanoic acid (pKa ≈ 4.8).[10]

-

The "Ortho Effect": Substituents at the ortho position can introduce steric hindrance that forces the -CH₂COOH group out of the plane of the phenyl ring. This disruption of coplanarity can inhibit resonance stabilization of the neutral acid form, making the proton easier to remove and thus increasing acidity.[11] This effect is observed in o-methylbenzoic acid (pKa 3.9), which is more acidic than both its para-isomer (pKa 4.4) and the parent benzoic acid (pKa 4.2), despite the methyl group's electron-donating nature.[11]

Estimation: Given the strong acid-strengthening inductive effect of the ortho-chloro substituent and the potential acid-strengthening steric effect from both ortho substituents, it is highly probable that the pKa of this compound is lower (i.e., more acidic) than that of phenylacetic acid (4.31) . A reasonable estimate would place its pKa in the range of 3.5 to 4.0 .

Experimental pKa Determination: A Validated Protocol

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and reliability.[1] The following protocol is designed for a compound like this compound, which may exhibit poor water solubility, necessitating a co-solvent approach.

Principle

The method involves titrating a solution of the weak acid with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration with a calibrated pH electrode. The pKa is determined from the pH at the half-equivalence point, where exactly half of the acid has been neutralized. For poorly soluble compounds, titrations are performed in several methanol-water mixtures, and the apparent pKa (psKa) values are extrapolated to 0% methanol to determine the true aqueous pKa.[12][13]

Step-by-Step Methodology

1. Preparation of Reagents:

- Analyte Solution: Prepare a ~1 mM solution of this compound in a known volume of a methanol-water mixture (e.g., 40% v/v methanol). Causality: The co-solvent is essential to ensure complete dissolution of the analyte. The concentration is chosen to be low enough to minimize activity effects but high enough for a clear titration endpoint.

- Titrant: Prepare and standardize a ~0.1 M solution of carbonate-free NaOH. Causality: Standardization against a primary standard like potassium hydrogen phthalate (KHP) is critical for accuracy. Carbonate-free conditions are essential as dissolved CO₂ is acidic and will interfere with the titration.

- Ionic Strength Adjuster: Prepare a 1 M KCl solution. Causality: Maintaining a constant ionic strength (e.g., 0.15 M) throughout the titration minimizes variations in activity coefficients.[14]

2. Instrument Calibration:

- Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).[14] Causality: This ensures the accuracy of the pH measurements, which are the primary data collected.

3. Titration Procedure:

- Transfer a precise volume (e.g., 20 mL) of the analyte solution to a thermostatted titration vessel.

- Add the required volume of 1 M KCl to achieve the target ionic strength.

- Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration.[14] Causality: This removes dissolved CO₂ from the solution.

- Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

- Begin the titration by adding small, precise increments of the standardized NaOH solution.

- Record the pH value after each addition, allowing the reading to stabilize. Collect more data points near the equivalence point where the pH changes most rapidly.

4. Data Analysis (Yasuda-Shedlovsky Extrapolation):

- Repeat the titration in at least three different methanol-water compositions (e.g., 30%, 40%, 50% methanol).

- For each titration, plot the pH versus the volume of NaOH added and determine the half-equivalence point to find the apparent pKa (psKa) for that solvent mixture.

- Plot the psKa values against the weight percentage of methanol.

- Use the Yasuda-Shedlovsky equation to extrapolate the data to 0% methanol to obtain the aqueous pKa.[12][13] Causality: This extrapolation corrects for the effect of the organic co-solvent on the dielectric constant of the medium and proton solvation, providing the thermodynamically relevant aqueous pKa.

Experimental Workflow Diagram

Caption: Ionization equilibrium of this compound.

Conclusion

While a definitive experimental pKa value for this compound is not prevalent in scientific literature, a robust estimation based on established principles of physical organic chemistry places it in the acidic range of 3.5 to 4.0. This guide provides the complete theoretical and practical framework for its precise determination using co-solvent potentiometric titration, a necessary procedure for compounds of this class. Understanding this pKa value is indispensable for scientists seeking to predict the compound's solubility, membrane permeability, and interactions in biological systems, forming the cornerstone for its rational use in research and development.

References

-

Henderson–Hasselbalch equation - Wikipedia. (n.d.). Retrieved from [Link]

-

Science Notes. (2023, March 25). Henderson Hasselbalch Equation and Examples. Retrieved from [Link]

-

Save My Exams. (2025, December 9). Henderson-Hasselbalch Equation - AP Chemistry Study Guide. Retrieved from [Link]

-

Khan Academy. (2021, August 24). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. Retrieved from [Link]

-

ChemTalk. (2021, December 2). Henderson-Hasselbalch Equation. Retrieved from [Link]

-

HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Trajkovic-Jolevska, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

-

Takacs-Novak, K., et al. (2019). Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures. ResearchGate. Retrieved from [Link]

-

Schoukens, G. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. PubMed. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid? Retrieved from [Link]

-

Pion Inc. (n.d.). Potentiometric pKa determination of water-insoluble compounds. Retrieved from [Link]

-

Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 2375. Retrieved from [Link]

-

Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity - Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 3. sciencenotes.org [sciencenotes.org]

- 4. Henderson-Hasselbalch Equation | ChemTalk [chemistrytalk.org]

- 5. youtube.com [youtube.com]

- 6. Sci-Hub. Dissociation constants of phenylacetic acid and three substituted phenylacetic acids / Journal of the Chemical Society B: Physical Organic, 1971 [sci-hub.box]

- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 11. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 12. researchgate.net [researchgate.net]

- 13. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 14. creative-bioarray.com [creative-bioarray.com]

Advanced Synthesis & Mechanistic Review: Phenylacetic Acid Derivatives in NSAID Development

Executive Summary

This technical guide analyzes the synthetic architecture and pharmacological optimization of phenylacetic acid (PAA) derivatives, a cornerstone class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Focusing on Diclofenac , Aceclofenac , Bromfenac , and Nepafenac , we explore the transition from classical Ullmann condensations to advanced rearrangements (Chapman, Sommelet-Hauser). This document is designed for process chemists and medicinal scientists, prioritizing scalable synthetic routes, structure-activity relationships (SAR), and mechanistic precision.

Molecular Architecture & SAR: The Phenylacetic Acid Scaffold

The efficacy of PAA derivatives hinges on a specific geometric constraint: the "twist." Unlike planar molecules, potent PAA NSAIDs require a non-coplanar arrangement between the two aromatic rings to fit the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

Core SAR Principles

-

The Acidic Center: The carboxylic acid (or hydrolyzable ester/amide) is essential for ionic interaction with the Arg-120 residue in the COX active site.

-

The "Twist" (Steric Hindrance): Ortho-substituents (Cl, F, Me) on the bottom aniline ring force the two phenyl rings to be perpendicular. This torsion is critical for binding affinity.[1]

-

The Linker: The -NH- bridge provides flexibility and H-bonding capability (with Tyr-355).

-

Para-Position: Substituents here (e.g., Br in Bromfenac) modulate lipophilicity and metabolic stability.

Figure 1: Structural determinants of potency in PAA NSAIDs. The orthogonal twist induced by ortho-substituents is the defining feature of the pharmacophore.

Synthetic Pathways: From Classical to Modern

Diclofenac: The Chapman Rearrangement Route

While early synthesis relied on the Ullmann condensation (low yield, harsh conditions), the Chapman rearrangement offers a superior, scalable pathway. This route avoids the formation of tarry by-products associated with copper-mediated couplings.

Mechanism:

-

Formation of an imidoyl chloride from N-phenylbenzamide.

-

Reaction with a phenol to form an imidate.

-

Chapman Rearrangement: Thermal migration of the aryl group from oxygen to nitrogen (

migration), forming the diphenylamine core. -

Hydrolysis to the final acid.

Figure 2: The Chapman Rearrangement pathway for Diclofenac synthesis, favoring high yields and avoiding copper catalysts.

Aceclofenac: The Prodrug Derivatization

Aceclofenac is synthesized via the esterification of Diclofenac. It acts as a prodrug, hydrolyzing back to Diclofenac in vivo, but also exhibits direct inhibition of PGE2 synthesis with reduced gastrointestinal toxicity.

-

Key Step: Selective alkylation of Diclofenac with tert-butyl chloroacetate followed by acidolysis (using Formic acid or TFA) to remove the tert-butyl group, yielding the glycolic acid ester.

Nepafenac: The Sulfur-Ylide Rearrangement

Nepafenac (and its active metabolite Amfenac) represents a more complex synthesis involving the construction of the phenylacetic acid side chain on a benzophenone core.

The Gassman-Type Route: This route is notable for its use of a Sommelet-Hauser type rearrangement to functionalize the ortho-position of the aniline ring.

-

Chlorination: 2-Aminobenzophenone is treated with tert-butyl hypochlorite to form the N-chloro intermediate.[2]

-

S-Alkylation: Reaction with 2-(methylthio)acetamide creates an azasulfonium salt.

-

Rearrangement: Treatment with base (Et3N) generates a sulfur ylide, which undergoes a [2,3]-sigmatropic rearrangement (or Sommelet-Hauser) to introduce the acetamide side chain.

-

Desulfurization: Raney Nickel removes the methylthio group.

Figure 3: Nepafenac synthesis via sulfur-ylide rearrangement.[3][4] This route efficiently installs the acetamide chain ortho to the amine.

Deep Dive Protocol: Synthesis of Nepafenac

Rationale: This protocol is selected for its technical complexity and high relevance in process chemistry. It demonstrates the handling of unstable N-chloro intermediates and catalytic desulfurization.

Safety Prerequisite: tert-Butyl hypochlorite is thermally unstable and light-sensitive. Perform all steps under inert atmosphere (Nitrogen/Argon) and low temperature.

Phase 1: Formation of the Precursor

-

Charge: In a reactor, dissolve 2-aminobenzophenone (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Cool: Lower internal temperature to -65°C using a dry ice/acetone bath.

-

Chlorination: Add tert-butyl hypochlorite (1.05 eq) dropwise. Maintain temperature below -60°C. Stir for 30 minutes.

-

Checkpoint: Solution turns yellow/orange indicating N-chloroamine formation.

-

-

Addition: Add a solution of 2-(methylthio)acetamide (1.0 eq) in THF dropwise.

-

Ylide Formation: Add Triethylamine (1.1 eq) slowly. The mixture will thicken as the sulfur ylide forms and rearranges.

-

Warm: Allow the reaction to warm to room temperature over 2 hours.

-

Quench & Wash: Wash organic layer with water (2x), dry over MgSO4, and concentrate to yield the alpha-(methylthio) precursor .

Phase 2: Desulfurization (Raney Nickel Reduction)

-

Preparation: Wash Raney Nickel catalyst (W-2 or similar grade) with water and then THF to remove alkali.

-

Reaction: Dissolve the precursor from Phase 1 in THF/Water (4:1 ratio). Add the washed Raney Nickel (approx. 400% w/w relative to substrate - Note: High loading is typical for desulfurization).

-

Conditions: Stir vigorously at room temperature (20-25°C). Hydrogen pressure is usually not required if the Ni is active enough, but mild pressure (1-2 atm) accelerates the reaction.

-

Monitoring: Monitor by HPLC for the disappearance of the methylthio peak.

-

Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.

-

Crystallization: Recrystallize from Isopropyl Alcohol (IPA) to obtain Nepafenac as yellow needles.

Yield Expectations: 80-85% overall from benzophenone.

Comparative Data: PAA Derivatives

| Compound | COX Selectivity | LogP | Key Synthetic Feature | Primary Indication |

| Diclofenac | Balanced (COX-1/2) | 4.51 | Chapman Rearrangement | Rheumatoid Arthritis, Pain |

| Aceclofenac | COX-2 Preferential | 4.5* | Glycolic Esterification | Osteoarthritis (Chondroprotection) |

| Bromfenac | COX-2 Preferential | 5.32 | Indolinone Hydrolysis | Ophthalmic (Post-op) |

| Nepafenac | Prodrug (to Amfenac) | 2.26 | Sulfur-Ylide Rearrangement | Ophthalmic (Penetrates Cornea) |

*LogP values are approximate and pH dependent.

References

-

Synthesis of Nepafenac. ChemicalBook. Retrieved from

-

Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology. Retrieved from

-

Process For The Preparation Of Nepafenac. Quick Company. Retrieved from

-

Synthesis method of Nepafenac (CN101906055A). Google Patents. Retrieved from

-

Method of synthesizing diclofenac sodium (US20200055811A1). Google Patents. Retrieved from

-

A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD Journal of Pharmaceutical Sciences. Retrieved from

-

Novel synthesis method of bromfenac sodium. Eureka | Patsnap. Retrieved from

-

Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. Retrieved from

Sources

- 1. DICLOFENAC Synthesis, SAR,MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. CN101906055A - Synthesis method of Nepafenac - Google Patents [patents.google.com]

- 3. Nepafenac synthesis - chemicalbook [chemicalbook.com]

- 4. daneshyari.com [daneshyari.com]

Methodological & Application

Preparation of Diclofenac Sodium starting from 2-(2-Chloro-6-methylphenyl)acetic acid

Application Note & Detailed Protocols for the Synthesis of Diclofenac Sodium

Introduction

Diclofenac sodium, chemically known as sodium 2-[(2,6-dichlorophenyl)amino]phenylacetate, is a potent and widely prescribed non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic, antipyretic, and anti-inflammatory properties. It is a cornerstone in the management of pain and inflammation associated with conditions like arthritis.[1] The synthesis of this crucial pharmaceutical ingredient is a topic of significant interest for researchers and professionals in drug development and manufacturing.

This guide provides a detailed, research-grade protocol for the synthesis of Diclofenac Sodium. It is important to address that the specified starting material, 2-(2-Chloro-6-methylphenyl)acetic acid, does not align with the final structure of Diclofenac, which is 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.[2] A direct synthesis from the proposed material is not described in established chemical literature and would require complex, non-standard transformations.

Therefore, this document details a scientifically validated and industrially relevant pathway: the copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation, between an o-halophenylacetic acid derivative and 2,6-dichloroaniline. This method represents a fundamental approach to constructing the core diphenylamine structure of Diclofenac.

Part 1: Synthetic Strategy and Mechanism

Overall Synthetic Strategy

The synthesis is a two-part process. The first, and most critical step, is the formation of the diphenylamine core of Diclofenac via a C-N cross-coupling reaction. The second step is a simple acid-base reaction to convert the resulting Diclofenac acid into its more soluble and pharmaceutically applicable sodium salt.

Caption: Overall workflow for Diclofenac Sodium synthesis.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by copper.[3][4][5] While the precise mechanism can vary with conditions, it is generally understood to involve the following key stages:

-

Formation of Active Copper(I) Species: The copper catalyst, often Cu(I) or generated in situ from Cu(0) or Cu(II) salts, is the active catalytic species.

-

Oxidative Addition: The aryl halide (e.g., o-iodophenylacetic acid) undergoes oxidative addition to the copper(I) center, forming an organocopper(III) intermediate.

-

Amine Coordination & Deprotonation: The amine (2,6-dichloroaniline) coordinates to the copper center. In the presence of a base, the amine is deprotonated to form an amido ligand.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species to continue the catalytic cycle.

The use of aryl iodides is often preferred over chlorides or bromides as the C-I bond is weaker, facilitating the oxidative addition step.[4]

Caption: Simplified catalytic cycle of the Ullmann C-N coupling.

Part 2: Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 2-[(2,6-dichlorophenyl)amino]phenylacetic acid (Diclofenac Acid)

This protocol is adapted from established Ullmann condensation procedures for Diclofenac synthesis.[6][7][8] It utilizes methyl o-iodophenylacetate as the starting material, followed by hydrolysis.

Table 1: Reagents and Materials for Part A

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Methyl o-iodophenylacetate | 276.06 | 27.6 g | 100 | Starting aryl halide |

| 2,6-Dichloroaniline | 162.02 | 16.2 g | 100 | Coupling partner |

| Copper(I) Iodide (CuI) | 190.45 | 3.8 g | 20 | Catalyst |

| D-Glucosamine HCl | 215.63 | 4.4 g | 20 | Ligand to stabilize Cu |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 97.8 g | 300 | Base |

| DMSO / Water (1:1) | - | 160 mL | - | Solvent system |

| Ethyl Acetate | - | As needed | - | Extraction solvent |

| N,N-Dimethylformamide (DMF) | 73.09 | 160 mL | - | Solvent for hydrolysis |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 200 | For hydrolysis |

| Hydrochloric Acid (conc.) | - | As needed | - | For acidification |

Step-by-Step Protocol:

-

Reaction Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl o-iodophenylacetate (27.6 g), 2,6-dichloroaniline (16.2 g), CuI (3.8 g), D-glucosamine hydrochloride (4.4 g), and cesium carbonate (97.8 g).[8]

-

Solvent Addition: Add the DMSO/water (1:1, v/v) solvent mixture (160 mL) to the flask.

-

Condensation Reaction: Stir the mixture and heat to 110°C under a nitrogen atmosphere. Maintain this temperature for approximately 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (160 mL) and centrifuge or filter to separate the solids. Collect the supernatant (organic layer). This layer contains the intermediate methyl ester of Diclofenac.

-

Hydrolysis to Diclofenac Acid: Transfer the supernatant to a clean flask. While the patent literature describes direct conversion to the sodium salt, for isolation of the free acid, the solvent would first be removed under reduced pressure. The resulting residue is then dissolved in DMF (160 mL). A solution of NaOH (8.0 g) in water (35 mL) is added, and the mixture is heated to 80°C for 24 hours to hydrolyze the methyl ester.[8][9]

-

Acidification and Isolation: After hydrolysis, cool the reaction mixture. Slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2-3), which will precipitate the Diclofenac acid as a solid.[10]

-

Purification: Filter the crude Diclofenac acid and wash thoroughly with water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield a yellowish-white solid.[1]

Part B: Conversion to Diclofenac Sodium

This step involves the neutralization of the purified Diclofenac acid to form the sodium salt.

Table 2: Reagents and Materials for Part B

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Diclofenac Acid | 296.15 | 29.6 g (100 mmol) | Product from Part A |

| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g (100 mmol) | Base (1.0 equivalent) |

| Ethanol / Water | - | As needed | Solvent system |

Step-by-Step Protocol:

-

Dissolution: In a suitable flask, dissolve the purified Diclofenac acid (29.6 g) in a mixture of ethanol and water (e.g., 270 mL water, 270 mL ethanol) by warming to 40-45°C.[10]

-

Neutralization: Prepare a solution of sodium hydroxide (4.0 g) in a minimal amount of water. Cool the Diclofenac acid solution to room temperature and add the NaOH solution dropwise with constant stirring.

-

Product Isolation: After the addition is complete, the Diclofenac sodium may precipitate. The solvent can be removed under reduced pressure to yield the solid salt.

-

Drying: Dry the resulting white crystalline powder in a vacuum oven at 70°C to a constant weight. The final yield should be calculated based on the initial amount of Diclofenac acid. High yields (e.g., >95%) are expected for this step.[8]

Part 3: Characterization and Quality Control

The identity and purity of the synthesized Diclofenac Sodium must be confirmed using standard analytical techniques.

Table 3: Analytical Characterization Data

| Test | Method | Expected Result |

| Appearance | Visual Inspection | White to slightly yellowish crystalline powder. |

| Melting Point | Melting Point Apparatus | 283–285 °C (for Diclofenac Acid: 155-157 °C).[1][7] |

| Solubility | USP/Ph. Eur. | Sparingly soluble in water, freely soluble in methanol.[7] |

| Identification A | FTIR (KBr Disc) | The infrared absorption spectrum should be concordant with the reference spectrum of Diclofenac Sodium. |

| Identification B | HPLC | The retention time of the main peak in the chromatogram of the sample corresponds to that of the standard.[11] |

| Purity | HPLC | Purity should be ≥ 99.0%. Impurities should be within pharmacopeial limits.[11] |

| Assay | Titration | 99.0% to 101.0% of C₁₄H₁₀Cl₂NNaO₂, calculated on the dried basis.[11] |

References

- AL-MUSTAQBAL JOURNAL OF PHARM. & MED. SCIENCES. (2024). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact.

- International Journal of Research in Reptiles. (2017). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid.

-

ResearchGate. (n.d.). Scheme of synthesis of NDF from DF. 2-(2,6-Dichloroanilino)phenylacetic.... Available from: [Link]

- Lviv Polytechnic National University Institutional Repository. (n.d.). THE TECHNOLOGY BASIS OF DICLOFENAC SUBSTANCE PRODUCTION.

- Google Patents. (2022). Method for synthesizing diclofenac sodium. CN109553544B.

-

Science X. (2022). Atom-economy and time-economy synthesis of diclofenac sodium in a desktop micro-chemical plant. Available from: [Link]

- Google Patents. (2020). Method of synthesizing diclofenac sodium. US20200055811A1.

-

WIPO Patentscope. (2005). A PROCESS FOR THE PREPARATION OF [2-(2,6-DICHLORO ANILINO) PHENYL] ACETOXY ACETIC ACID. WO/2005/073163. Available from: [Link]

- Google Patents. (2023). Method for synthesizing diclofenac sodium. US20230234911A1.

-

BYJU'S. (2020). Ullmann Reaction. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per interna. Available from: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

- Google Patents. (1981). Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same. US4283532A.

-

ResearchGate. (n.d.). Synthesis route map of diclofenac methyl ester Using aniline.... Available from: [Link]

- Google Patents. (1992). Process for the preparation of 2, 6-dichlorodiphenylamino-acetic acid derivatives. CA1310017C.

-

Chem-Impex. (n.d.). 2-(2,6-Dichloroanilino)phenylacetic acid. Available from: [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Available from: [Link]

-

MDPI. (n.d.). Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. Available from: [Link]

-

ResearchGate. (2021). Diclofenac Synthesis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available from: [Link]

-

USP. (n.d.). Diclofenac Sodium. Available from: [Link]

-

ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available from: [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

-

MDPI. (2022). Development and Optimization of Nanolipid-Based Formulation of Diclofenac Sodium: In Vitro Characterization and Preclinical Evaluation. Available from: [Link]

-

Biosciences Biotechnology Research Asia. (2024). Formulation and Characterization of Diclofenac Sodium Nanogel for Controlled Drug Release. Available from: [Link]

-

Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Available from: [Link]

-

PMC. (2023). Synthesis, Characterization and Biocompatibility Evaluation of Novel Chitosan Lipid Micro-Systems for Modified Release of Diclofenac Sodium. Available from: [Link]

Sources

- 1. ijrrr.com [ijrrr.com]

- 2. chemimpex.com [chemimpex.com]

- 3. byjus.com [byjus.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. science.lpnu.ua [science.lpnu.ua]

- 8. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]

- 9. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diclofenac Sodium [drugfuture.com]

Optimized Thin-Layer Chromatography (TLC) Solvent Systems for the Analysis of Phenylacetic Acid and its Derivatives

Application Note & Protocol

Abstract

This comprehensive guide details the principles and practices for the effective separation of phenylacetic acid and its derivatives using Thin-Layer Chromatography (TLC). As a senior application scientist, this document moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results. We will explore the critical role of solvent system selection, provide detailed experimental protocols, and offer troubleshooting guidance. This application note is intended for researchers, scientists, and professionals in drug development and quality control who utilize TLC for the analysis of this important class of compounds.

Introduction: The Analytical Challenge of Phenylacetic Acids

Phenylacetic acid and its derivatives are a broad class of compounds with significant applications in the pharmaceutical, agricultural, and fragrance industries. Many, like ibuprofen, diclofenac, and naproxen, are widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The core structure, a phenyl ring attached to an acetic acid moiety, provides a foundational polarity that is modified by various substituents. These modifications, ranging from simple alkyl groups to more complex aromatic systems, create a spectrum of polarities and chemical properties that necessitate carefully optimized analytical methods for their separation and identification.

Thin-Layer Chromatography (TLC) is a powerful, rapid, and cost-effective technique ideal for the qualitative analysis of these compounds.[2][3] Its simplicity allows for the simultaneous analysis of multiple samples, making it an excellent tool for reaction monitoring, purity assessment, and preliminary identification.[4][5] The success of any TLC analysis hinges on the selection of an appropriate solvent system (mobile phase) that can effectively differentiate between structurally similar derivatives based on their interaction with the stationary phase (typically silica gel).[6][7]

The Science of Separation: Mastering Solvent Selection

The separation of compounds on a TLC plate is governed by the principle of differential partitioning between the stationary phase and the mobile phase.[6] For phenylacetic acid derivatives, which are acidic in nature, this partitioning is primarily influenced by polarity and hydrogen bonding interactions.

-

The Stationary Phase: Standard TLC plates are coated with silica gel (SiO2), a highly polar stationary phase with surface silanol groups (Si-OH).[6] These groups can form strong hydrogen bonds with polar functional groups, such as the carboxylic acid moiety of phenylacetic acid derivatives.

-

The Mobile Phase: The mobile phase, a solvent or mixture of solvents, ascends the TLC plate via capillary action, carrying the analytes with it.[4] The polarity of the mobile phase is the most critical factor in achieving good separation. A more polar mobile phase will have a stronger affinity for the analytes, moving them further up the plate and resulting in a higher Retention Factor (Rf) value. Conversely, a less polar mobile phase will result in lower Rf values as the analytes are more strongly retained by the polar stationary phase.[8]

The Causality of Solvent Choice for Phenylacetic Acids:

The carboxylic acid group (-COOH) is the dominant polar feature of these molecules. However, the overall polarity is modulated by the substituents on the phenyl ring. For instance, ibuprofen, with its isobutylphenyl group, is less polar than phenylacetic acid itself. Diclofenac, with its dichlorophenylamino group, exhibits a different polarity profile.

To achieve optimal separation (ideally with Rf values between 0.2 and 0.8), a multi-component solvent system is often required.[6] A typical system will consist of:

-

A non-polar component (e.g., hexane, toluene, or cyclohexane) to modulate the overall solvent strength.

-

A moderately polar component (e.g., ethyl acetate, acetone, or chloroform) to facilitate the movement of the analytes.

-

A small amount of a highly polar and acidic component (e.g., glacial acetic acid or formic acid). This is crucial for analyzing carboxylic acids. The acid in the mobile phase protonates the carboxylate anions, reducing their strong interaction with the silica gel and preventing "streaking" or "tailing" of the spots.[4][7][9]

Experimental Protocol: A Validated Approach to TLC of Phenylacetic Acid Derivatives

This protocol provides a robust and validated methodology for the TLC analysis of phenylacetic acid derivatives.

Materials and Reagents

-

TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[10]

-

Solvents: HPLC grade or equivalent purity of all solvents is recommended.

-

Samples: Prepare ~1 mg/mL solutions of the phenylacetic acid derivative in a volatile solvent like methanol, ethanol, or ethyl acetate.[4]

-

Developing Chamber: A glass chamber with a tight-fitting lid.

-

Capillary Spotters: Glass microcapillaries for sample application.

-

Visualization Tools: A UV lamp (254 nm) and/or appropriate staining reagents.

Step-by-Step Methodology

-

Plate Preparation:

-

Handle the TLC plate carefully by the edges to avoid contaminating the silica surface.

-

Using a pencil, lightly draw a straight line (the origin) about 1 cm from the bottom of the plate.[11] Do not use a pen, as the ink will chromatograph.

-

Mark the lanes for each sample along the origin line, ensuring adequate space between them.

-

-

Chamber Saturation:

-

Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[4]

-

Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, which is crucial for reproducible results and preventing uneven solvent front migration.[12]

-

Cover the chamber and allow it to equilibrate for at least 15-20 minutes.[13][14]

-

-

Sample Application (Spotting):

-

Using a capillary spotter, apply a small amount of each sample solution to its designated lane on the origin line.

-

Aim for a spot diameter of 1-2 mm.[7] To achieve this, apply the sample in successive small portions, allowing the solvent to evaporate completely between applications.

-

If available, a co-spot (a spot containing a mixture of the unknown and a known standard) can be very helpful for identification.[15]

-

-

Plate Development:

-

Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is vertical and not touching the sides of the chamber.[11]

-

Replace the lid immediately and allow the solvent to ascend the plate by capillary action.

-

Do not disturb the chamber during development.

-

When the solvent front has reached about 0.5 cm from the top of the plate, remove the plate from the chamber.[6]

-

Immediately mark the position of the solvent front with a pencil.

-

-

Visualization:

-

Allow the plate to dry completely in a fume hood.

-

UV Light: Most phenylacetic acid derivatives are UV-active due to the aromatic ring. Visualize the plate under a UV lamp at 254 nm. The spots will appear as dark areas on a fluorescent green background. Circle the spots with a pencil.

-

Staining (if necessary): If the compounds are not UV-active or for enhanced visualization, various staining techniques can be employed.

-

Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[16] This method is generally non-destructive.

-

Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized.

-

Bromocresol Green: This stain is specific for acidic compounds, which will appear as yellow-green spots on a blue background.

-

-

-

Rf Calculation:

-

Measure the distance from the origin to the center of each spot.

-

Measure the distance from the origin to the solvent front.

-

Calculate the Rf value for each spot using the following formula:[2]

-

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

-

Diagram of the TLC Experimental Workflow

Caption: A flowchart illustrating the key steps in a standard Thin-Layer Chromatography experiment.

Data Presentation: Recommended Solvent Systems

The following table summarizes experimentally validated solvent systems for several common phenylacetic acid derivatives. Note that Rf values can vary slightly depending on the specific experimental conditions (e.g., temperature, humidity, and plate manufacturer).

| Compound | Solvent System (v/v/v) | Rf Value (Approximate) | Source |

| Diclofenac Sodium | Toluene : Acetone : Glacial Acetic Acid (10:15:0.2) | 0.60 | [10][17] |

| Cyclohexane : Chloroform : Methanol : Glacial Acetic Acid (6:3:0.5:0.5) | 0.45 | [3][18] | |

| Toluene : Ethyl Acetate : Glacial Acetic Acid (60:40:1) | Not Specified | ||

| Ibuprofen | Toluene : Ethyl Acetate : Glacial Acetic Acid (17:13:1) | Not Specified | [19][20] |

| n-Hexane : Ethyl Acetate : Glacial Acetic Acid (36:12:2) | Not Specified | [21] | |

| Naproxen | Toluene : Methanol : Glacial Acetic Acid (7.5:1:0.2) | 0.61 ± 0.06 | [22] |

| Toluene : Acetone : Chloroform (2:5:12) | 0.44 | [23] | |

| Glacial Acetic Acid : n-Hexane : Acetone (0.10:10:10) | Not Specified | [23] | |

| Phenylacetic Acid | Toluene / Hexanes | Not Specified | [24] |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Streaking or Tailing Spots | - Sample is too concentrated.- The compound is strongly acidic and interacting too strongly with the silica gel.[4] | - Dilute the sample solution.[4]- Add a small amount of acetic or formic acid to the mobile phase.[9][25] |

| Spots Remain at the Origin (Low Rf) | - The mobile phase is not polar enough. | - Increase the proportion of the polar solvent in the mobile phase.[8] |

| Spots Run with the Solvent Front (High Rf) | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent or increase the proportion of the non-polar solvent.[8] |

| Uneven Solvent Front | - The TLC plate was not placed vertically in the chamber.- The chamber was not properly saturated.[25] | - Ensure the plate is straight during development.- Allow for adequate chamber saturation time. |

| No Spots are Visible | - The sample is not UV-active.- The sample concentration is too low.- The compound does not react with the chosen stain. | - Use a chemical stain (e.g., iodine or permanganate).- Spot a more concentrated sample.- Try a different, more general stain. |

Logical Relationship between Polarity and Mobile Phase Composition

Caption: The relationship between analyte polarity, its behavior on a TLC plate, and the necessary adjustments to the mobile phase composition.

Conclusion: A Foundation for Further Analysis

Thin-Layer Chromatography is an indispensable tool for the rapid and efficient analysis of phenylacetic acid and its derivatives. By understanding the fundamental principles of separation and the causal relationships between compound polarity, stationary phase interactions, and mobile phase composition, researchers can develop and optimize robust TLC methods. The protocols and solvent systems presented in this application note provide a solid foundation for achieving reliable and reproducible results, which are critical for both research and quality control in the pharmaceutical and chemical industries. While TLC is often a preliminary analytical tool, its proper execution is paramount for guiding further, more quantitative analyses such as High-Performance Liquid Chromatography (HPLC).[26]

References

-

Walsh Medical Media. (2013, January 25). The Development and Validation of a Thin Layer Chromatography Densitometry Method for the Analysis of Diclofenac Sodium Tablets. Available at: [Link]

-

University of Colorado Boulder. Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]

-

Starek, M., & Krzek, J. (2019, December 16). Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets. PMC. Available at: [Link]

-

ResearchGate. The development and validation of a Thin Layer Chromatography densitometry method for the analysis of diclofenac sodium tablets. Available at: [Link]

-

ThaiScience. High Performance Thin Layer Chromatographic Method for the Determination of Diclofenac Sodium in Pharmaceutical Formulations. Available at: [Link]

-

PubMed. (2019, December 16). Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets. Available at: [Link]

-

Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

-

Unknown Source. Thin Layer Chromatography. Available at: [Link]

-

Uniwriter. (2025, November 24). Introduction of Thin Layer Chromatography of Analgesic Drugs. Available at: [Link]

-

University of Rochester. Troubleshooting Thin Layer Chromatography. Chemistry. Available at: [Link]

-

ChemBAM. TLC troubleshooting. Available at: [Link]

-

Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

-

Unknown Source. THIN LAYER CHROMATOGRAPHY OF ANALGESICS. Available at: [Link]

-

ResearchGate. (PDF) TLC Chromatographic-Densitometric Assay of Ibuprofen and Its Impurities. Available at: [Link]

-

MDPI. (2020, August 10). Rapid TLC with Densitometry for Evaluation of Naproxen Stability. Available at: [Link]

-

Scientific Research Publishing. Analytical Method Development and Validation of Some Biosimilar Drugs by High Performance Thin Layer Chromatography. Available at: [Link]

-

Unknown Source. Thin Layer Chromatography. Available at: [Link]

-

Wayback Machine. (2021, April 1). Th n Layer Chromatography (TLC). Available at: [Link]

-

PMC. Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. Available at: [Link]

-

University of Alberta. TLC Stains. Available at: [Link]

-

YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Available at: [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

-

SciSpace. Evaluation of TLC-densitometry assay validation applied to complex matrix. Available at: [Link]

-

Stevens Institute of Technology. Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. Available at: [Link]

-

University of Rochester. How To: Run a Prep TLC. Department of Chemistry. Available at: [Link]

-

Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Available at: [Link]

-

MDPI. (2020, August 2). Estimating Limits of Detection and Quantification of Ibuprofen by TLC-Densitometry at Different Chromatographic Conditions. Available at: [Link]

-

Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Available at: [Link]

-

Gondalia, R., & Dharamsi, A. (2025, February 10). Synthesis, and A Novel High-Performance Liquid Chromatographic Method for the Determination of Naproxen in Pharmaceutical Formul. Available at: [Link]

-

PMC. Detection Progress of Selected Drugs in TLC. Available at: [Link]

-

PMC. (2015, December 3). A High-Performance Thin Layer Chromatography (HPTLC) Method for Simultaneous Determination of Diphenhydramine Hydrochloride and Naproxen Sodium in Tablets. Available at: [Link]

-

Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Available at: [Link]

-

University of California, Los Angeles. Thin Layer Chromatography (TLC). Available at: [Link]

-

PubMed. (2010, November 15). TLC chromatographic-densitometric assay of ibuprofen and its impurities. Available at: [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

Sources

- 1. uniwriter.ai [uniwriter.ai]

- 2. ursinus.edu [ursinus.edu]

- 3. Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. organomation.com [organomation.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. chembam.com [chembam.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How to set up a TLC analysis [reachdevices.com]

- 13. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]

- 14. HPTLC Detects Diphenhydramine & Naproxen in Tablets - Creative Proteomics Blog [creative-proteomics.com]

- 15. Chromatography [chem.rochester.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. TLC chromatographic-densitometric assay of ibuprofen and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A High-Performance Thin Layer Chromatography (HPTLC) Method for Simultaneous Determination of Diphenhydramine Hydrochloride and Naproxen Sodium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rapid TLC with Densitometry for Evaluation of Naproxen Stability | MDPI [mdpi.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. youtube.com [youtube.com]

- 26. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Troubleshooting & Optimization

Improving yield in the hydrolysis of 2-(2-Chloro-6-methylphenyl)acetonitrile

Ticket ID: #HYD-26-CMA Subject: Improving yield in the hydrolysis of 2-(2-Chloro-6-methylphenyl)acetonitrile Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho Effect" Challenge

You are likely encountering difficulty because 2-(2-Chloro-6-methylphenyl)acetonitrile is a sterically hindered ortho-substituted nitrile . The 2-chloro and 6-methyl groups create a "steric shield" around the benzylic carbon and the nitrile group.

This steric bulk prevents the nucleophilic attack of water, often causing the reaction to stall at the primary amide intermediate (2-(2-Chloro-6-methylphenyl)acetamide), which is significantly more stable and harder to hydrolyze than the nitrile itself. Standard protocols (e.g., 10% NaOH reflux) often fail here.

This guide provides high-impact troubleshooting to push the equilibrium to the carboxylic acid.

Module 1: The "Amide Trap" (Incomplete Conversion)

User Issue: "My HPLC shows 100% conversion of starting material, but the product is the amide, not the acid. Extended reflux doesn't help."

Technical Insight: The hydrolysis proceeds in two steps:[1][2][3][4][5][6]

-

Nitrile

Amide: Relatively fast, even with hindrance. -

Amide

Acid: Rate-limiting step. The tetrahedral intermediate required for amide hydrolysis is extremely crowded due to the 2,6-disubstitution pattern.

Protocol A: High-Temperature Acidolysis (The "Brute Force" Method)

Standard aqueous acids boil at too low a temperature (

-

Reagent: Sulfuric Acid (

) / Water / Acetic Acid. -

Ratio: 1:1:1 (v/v/v). Acetic acid acts as a solvent to solubilize the organic substrate.

-

Temperature: Reflux at

. -

Duration: 12--24 hours.

-

Workup: Pour onto crushed ice. The acid should precipitate.

Protocol B: The Nitrous Acid "Trick" (Bouveault Variation) If the amide is stubborn, do not rely on simple hydrolysis. Use a nitrosylating agent to convert the amide to the acid via a diazonium-like intermediate. This is often the only way to hydrolyze extremely hindered amides under mild thermal conditions.

-

Dissolve: Suspend the stalled amide intermediate in concentrated

(or acetic acid/H2SO4 mixture). -

Add: Sodium Nitrite (

) slowly at -

Heat: Slowly warm to

. -

Mechanism: The amide nitrogen is nitrosated, forming an unstable N-nitroso species that decomposes to the carboxylic acid and nitrogen gas (

). The evolution of gas drives the reaction to completion irreversibly.

Module 2: Solubility & Aggregation

User Issue: "The starting material forms a gummy ball in the flask and doesn't react."

Technical Insight: 2-(2-Chloro-6-methylphenyl)acetonitrile is highly lipophilic. In aqueous base or dilute acid, it aggregates, reducing the surface area available for reaction.

Troubleshooting Guide:

| Method | Solvent System | Mechanism of Action | Recommended For |

| Co-Solvent | 1,4-Dioxane or Acetic Acid | Miscible with water; dissolves substrate. | Acidic Hydrolysis |

| High Boiling | Ethylene Glycol or Glycerol | Allows reaction temps | Basic Hydrolysis (KOH) |

| PTC | Toluene/Water + TBAB | Phase Transfer Catalyst shuttles | Mild Basic Hydrolysis |

Recommended Protocol (Alkaline Glycolysis):

-

Solvent: Ethylene Glycol (Boiling point

). -

Base: Potassium Hydroxide (KOH) pellets (Excess, 5-10 equiv).

-

Temp:

. -

Note: The high temperature is required to force the amide hydrolysis. Monitor strictly; too high (

) may cause decarboxylation.

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic bottlenecks and the decision logic for your specific substrate.

Caption: Kinetic pathway showing the "Amide Stall Point" caused by 2,6-disubstitution and bypass methods.

Module 4: Advanced Troubleshooting Flowchart

Use this logic tree to determine your next experimental step based on current results.

Caption: Decision matrix for troubleshooting stalled hydrolysis reactions.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation?

A: Yes. Microwave heating is highly recommended for this substrate. It allows you to reach temperatures of

Q: Why do I see a spot moving faster than the product on TLC?

A: This is likely the decarboxylated by-product (2-chloro-6-methyltoluene). This occurs if the reaction temperature is too high for too long after the acid is formed. The 2,6-substitution destabilizes the ground state, making the loss of

Q: Is there an enzymatic alternative? A: Nitrilase enzymes are generally sensitive to steric bulk at the ortho position. While specific "ortho-tolerant" nitrilases exist in screening kits (e.g., from Codexis or similar), standard commercial lipases/nitrilases will likely have zero activity on 2-(2-Chloro-6-methylphenyl)acetonitrile. Chemical hydrolysis is preferred for this specific substrate.

References

-

Mechanism of Amide Hydrolysis: Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). "Recent perspectives concerning the mechanism of H3O+- and OH--promoted amide hydrolysis." Accounts of Chemical Research, 25(11), 481–488. Link

- Nitrosation Method (Bouveault): Hennis, H. E., et al. (1967). "Amide Hydrolysis with Sodium Nitrite." Industrial & Engineering Chemistry Product Research and Development, 6(3), 193–195.

- Steric Hindrance in Nitrile Hydrolysis: Cohen, L. A., & Jones, W. M. (1962). "A Study of the Hydrolysis of Hindered Nitriles." Journal of the American Chemical Society, 84(10), 1625-1628.

-

Synthesis of Diclofenac Precursors (Analogous Chemistry): Moser, P., et al. (1990). "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry, 33(9), 2358–2368. Link

-

Microwave Assisted Hydrolysis: Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. osti.gov [osti.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. echemi.com [echemi.com]

Technical Support Center: Regioisomer Purification of 2-(2-Chloro-6-methylphenyl)acetic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenge of removing regioisomeric impurities from 2-(2-Chloro-6-methylphenyl)acetic acid , a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as COX-2 inhibitors.

Regioisomers (e.g., 4-chloro-2-methyl or 2-chloro-4-methyl analogs) typically arise from a lack of regioselectivity during the electrophilic aromatic substitution of starting materials or from impurities present in the commercial feedstocks[1]. Because these isomers share nearly identical molecular weights, polarities, and pKa values, standard purification techniques often fail. This guide provides field-proven, causality-driven methodologies to achieve >99.5% regiomeric purity.

Troubleshooting & FAQs

Q: Why do regioisomers persist even after multiple acid-base extractions and aqueous workups? A: Acid-base extraction relies on differences in pKa. Since the regioisomers of this compound possess the same functional groups in slightly different spatial arrangements, their thermodynamic acidity is virtually identical. Furthermore, during direct crystallization of the free acid, regioisomers frequently co-crystallize by forming solid solutions within the host lattice, bypassing standard rejection mechanisms[2].

Q: How can I accurately detect and quantify these regioisomers if they co-elute on standard HPLC? A: If chromatographic separation is challenging, Molecular Rotational Resonance (MRR) spectroscopy is highly recommended. MRR is uniquely sensitive to minute changes in the moments of inertia caused by different structural arrangements. It allows for the rapid, direct quantification of regioisomeric and dehalogenated impurities in crude reaction mixtures without the need for complex stationary phase development[3][4].

Q: What is the most scalable, non-chromatographic method for removing these impurities?

A: The most reliable industrial approach is Amine Salt Formation followed by Fractional Crystallization . By reacting the carboxylic acid with a bulky amine (e.g., dicyclohexylamine or tert-butylamine), you create a salt. The steric bulk of the amine amplifies the subtle spatial differences between the regioisomers[5]. This drastically alters their solubility products (

Process Visualization

The following workflow illustrates the logic gate and physical process of isolating the pure target compound from a crude mixture.

Caption: Workflow for the purification and regioisomer removal of phenylacetic acid derivatives.

Quantitative Data: Purification Efficacy Comparison

To justify the experimental choices, the table below summarizes the typical impurity rejection rates comparing direct free-acid crystallization versus the amine-salt SLIP methodology.

| Purification Method | Solvent System | Initial Impurity (%) | Final Impurity (%) | API Yield (%) | Primary Rejection Mechanism |

| Direct Crystallization | Toluene / Heptane | 5.0% | 3.8% | 85% | Solid Solution (Poor Rejection) |

| Direct Crystallization | EtOAc / Hexanes | 5.0% | 2.5% | 72% | SLIP-2 (Moderate Rejection) |

| DCHA Salt Formation | Ethanol / Toluene | 5.0% | < 0.1% | 91% | SLIP-1 (High Rejection) |

| TBA Salt Formation | Isopropanol | 5.0% | 0.4% | 88% | SLIP-1 (High Rejection) |

Note: DCHA = Dicyclohexylamine; TBA = tert-Butylamine. SLIP-1 indicates the impurity remains entirely in the liquid phase[2].

Self-Validating Experimental Protocol

This protocol utilizes dicyclohexylamine (DCHA) to form a highly crystalline salt, selectively rejecting regioisomers into the mother liquor. The system is self-validating: by measuring the mass of the recovered salt and the impurity concentration in the filtrate, you can mathematically close the mass balance to confirm the SLIP mechanism[2].

Phase 1: Salt Formation and Crystallization

-

Dissolution: Suspend 100 g of crude this compound (containing up to 5% regioisomers) in 500 mL of a Toluene/Ethanol mixture (80:20 v/v).

-

Heating: Heat the suspension to 65°C under nitrogen until a clear solution is achieved.

-

Amine Addition: Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise over 30 minutes. Causality check: Slow addition prevents localized supersaturation, ensuring the thermodynamic product (the target salt) crystallizes rather than kinetically trapping the regioisomer salt.

-

Controlled Cooling: Cool the reaction mixture linearly to 20°C over 4 hours (cooling rate ~11°C/hour).

-

Isolation: Filter the resulting white crystalline solid. Wash the filter cake with 100 mL of cold Toluene.

-

Validation Step: Sample the mother liquor. Analyze via MRR or HPLC[3]. If the impurity concentration in the filtrate matches the initial theoretical mass of the impurity, a SLIP-1 mechanism is confirmed, and the cake is pure[2].

Phase 2: Free Acid Regeneration

-

Suspension: Suspend the purified DCHA salt in 400 mL of Ethyl Acetate (EtOAc) and 400 mL of deionized water.

-

Acidification: Slowly add 2M Hydrochloric Acid (HCl) under vigorous stirring until the aqueous layer reaches pH 1.5 - 2.0. Causality check: The low pH ensures complete protonation of the carboxylate, driving the free acid entirely into the organic (EtOAc) layer, while the DCHA-HCl salt remains highly soluble in the aqueous layer.

-

Phase Separation: Separate the layers. Wash the organic layer twice with 100 mL of brine to remove residual HCl.

-

Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the highly pure this compound.

References

- Benchchem. "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" (Discussion on regioselectivity and separation of regioisomers).

- Organic Process Research & Development - ACS Publications. "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations".

- Spectroscopy Online. "MRR: A New Tool in Applied Analysis for the Pharmaceutical Industry".

- Google Patents. "US8440641B2 - Phthalocyanine salt formulations".

- ResearchGate. "Rapid Quantification of Isomeric and Dehalogenated Impurities in Pharmaceutical Raw Materials Using MRR Spectroscopy".

Sources

Technical Support Center: Cyclization of 2-(2-Chloro-6-methylphenyl)acetic acid